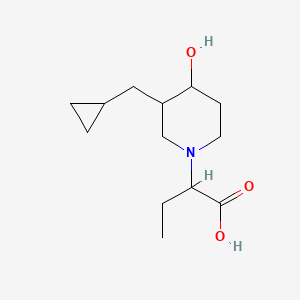
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Vue d'ensemble
Description
The compound “2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a butanoic acid group, which is a four-carbon carboxylic acid . Attached to this is a piperidine ring, a six-membered ring with one nitrogen atom, which is substituted with a hydroxyl group and a cyclopropylmethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the hydroxyl group, and the attachment of the butanoic acid and cyclopropylmethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, would have a chair conformation, and the cyclopropylmethyl group would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, and the hydroxyl group could be involved in reactions such as ether formation or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the compound might be solid at room temperature .Applications De Recherche Scientifique
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), produced entirely from biomass, demonstrates the potential for synthesizing a variety of chemicals, including 2-butanone and 2-methyltetrahydrofuran. Its application in cancer treatment, medical materials, and other fields highlights the versatility of biomass-derived chemicals in drug synthesis. LEV derivatives are used in drug synthesis, acting as raw materials or intermediates that can modify or connect pharmaceutical reagents, demonstrating a pathway for sustainable and cleaner drug production processes (Zhang et al., 2021).
Sorption of Herbicides to Soil and Organic Matter
The study on the sorption of phenoxy herbicides, including various derivatives of phenoxyacetic acid, provides insights into how such compounds interact with environmental components like soil and organic matter. Understanding these interactions is crucial for assessing the environmental fate of chemical compounds, including those used in pharmaceuticals and agriculture (Werner et al., 2012).
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
Research into the environmental fate and effects of oxo-process chemicals, including butanol and hexanol derivatives, provides a framework for understanding the impact of industrial chemicals on aquatic environments. These studies help in evaluating the biodegradability and potential ecological risks associated with the release of chemicals into water bodies (Staples, 2001).
Methionine Sources in Animal Nutrition
The comparison of bioefficacy between hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine in animal nutrition highlights the chemical and biological considerations necessary for using derivatives of butanoic acid in dietary applications. Such studies contribute to understanding the nutritional and metabolic impacts of these compounds in feed efficiency and animal health (Vázquez-Añón et al., 2017).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The use of hydroxy acids, including butanoic acid derivatives, in cosmetic and therapeutic formulations demonstrates the broad applicability of these compounds in skin care and treatment. Research in this area focuses on the mechanisms of action, safety evaluations, and the effects of prolonged use on skin, particularly under sun exposure (Kornhauser et al., 2010).
Mécanisme D'action
Target of Action
It’s known that many organic compounds interact with proteins, enzymes, or receptors in the body, which then mediate their effects .
Mode of Action
It’s known that organic compounds can interact with their targets in various ways, such as binding to a receptor, inhibiting an enzyme, or altering a biochemical pathway .
Biochemical Pathways
It’s known that organic compounds can affect various biochemical pathways in the body, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The effects of an organic compound can vary widely depending on its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Propriétés
IUPAC Name |
2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-11(13(16)17)14-6-5-12(15)10(8-14)7-9-3-4-9/h9-12,15H,2-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQPEDGPBBCKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C(C1)CC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
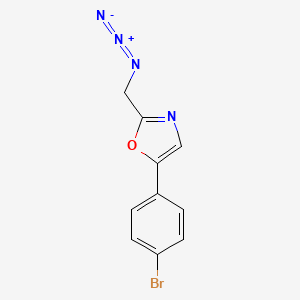

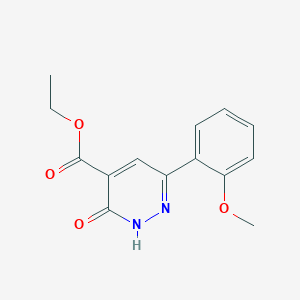
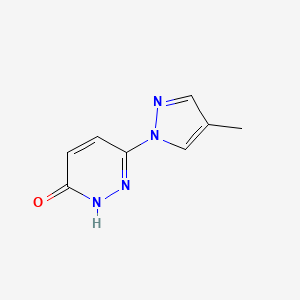



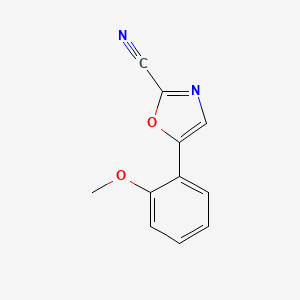

![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
